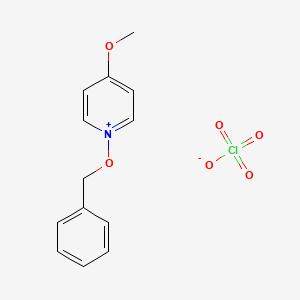
1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate is a chemical compound that has been studied for its unique conformation and structure . The molecule is extended with a trans conformation around the central C(1)–O(1) bond linking the phenyl and pyridine residues . The aromatic ring planes are almost perpendicular to the linking C(1)–O(1) bond and the rings are twisted 9.1(2)° to each other .
Molecular Structure Analysis
The crystal structure of 1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate has been deduced from single-crystal X-ray diffraction data . The crystals are monoclinic, space group P2 1 /a, with a= 9.254 0(7), b= 21.532(2), c= 7.335 2(8)Å, β= 102.69(1)° and Z= 4 .Applications De Recherche Scientifique
Crystal Structure Analysis
1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate has been studied for its crystal structure using X-ray diffraction. The molecule exhibits a trans conformation around the central C(1)–O(1) bond linking the phenyl and pyridine residues, with the aromatic ring planes nearly perpendicular to this bond. This detailed structural analysis is crucial for understanding the chemical properties and potential applications of the compound (Dega-Szafran et al., 1991).
Potential in Alkylation Reactions
Research into the reactivity of various 1-alkoxyadenine salts, including 1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate, has revealed their potential as alkylating reagents. These compounds show promise in benzylation reactions, offering new pathways in synthetic chemistry (Fujii et al., 1972).
Use in Cycloplatinated Complex Syntheses
This compound has also been explored in the synthesis of cycloplatinated complexes. The use of microwave-assisted synthesis involving compounds like 4-methoxypyridine showcases its utility in the rapid creation of potentially useful organometallic complexes (Godbert et al., 2007).
Influence on Molecular Geometry
Studies have shown that the methoxy group in compounds similar to 1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate can significantly impact the geometry of the benzene ring. This is crucial for understanding how such substituents affect the molecular properties and reactivity (Krygowski et al., 1994).
Role in Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate, a related compound, has demonstrated efficiency in converting alcohols to benzyl ethers. This highlights the potential of 1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate in similar organic transformations (Poon & Dudley, 2006).
Applications in Luminescent Properties
Research into lanthanide 4-benzyloxy benzoates, where 1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate can be a precursor or analog, shows significant influence on the photophysical properties of these compounds. The electron-withdrawing and donating groups can dramatically impact the luminescence, suggesting potential applications in materials science (Sivakumar et al., 2010).
Other Notable Studies
- The study of hydrolysis reactions of related compounds in perchloric acid, offering insights into reaction kinetics and mechanisms relevant to 1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate (Okuyama et al., 1990).
- Exploration of substituent effects on methoxypyridine equilibria, providing data that could be extrapolated to understand the behavior of 1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate in various environments (Beak et al., 1972).
Propriétés
IUPAC Name |
4-methoxy-1-phenylmethoxypyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO2.ClHO4/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOKZBOPMXEGHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)OCC2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
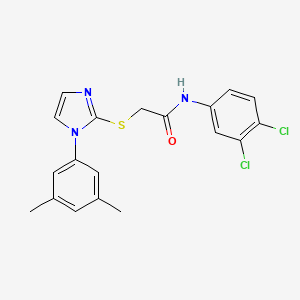
![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)
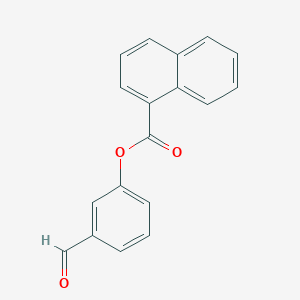
![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)
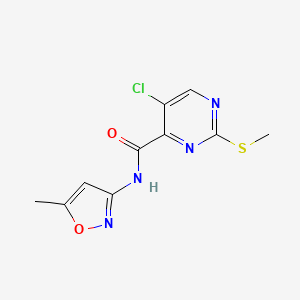
![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)
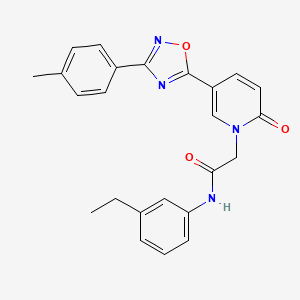
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)